a-484954

Descripción general

Descripción

A-484954 es un inhibidor altamente selectivo de la quinasa del factor de elongación eucariótico 2 (eEF2K). Esta enzima juega un papel crucial en la síntesis de proteínas al regular la fase de elongación de la traducción. La inhibición de la quinasa del factor de elongación eucariótico 2 por this compound tiene implicaciones significativas para varios procesos biológicos y enfermedades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de A-484954 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza. Las rutas sintéticas detalladas a menudo son propietarias y pueden variar entre diferentes grupos de investigación y productores industriales .

Métodos de Producción Industrial

La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso puede incluir pasos de purificación como recristalización, cromatografía y extracción con solventes para obtener el producto final con alta pureza. Se implementan medidas de control de calidad para garantizar que el compuesto cumpla con las especificaciones requeridas para aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

A-484954 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrofílica, se pueden usar para introducir diferentes sustituyentes en la molécula

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .

Productos Principales

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir derivados oxidados, reducidos o sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

Blood Pressure Regulation

A significant body of research indicates that A-484954 can lower blood pressure through multiple mechanisms:

- Vasorelaxation : A study demonstrated that this compound induces relaxation in rat isolated superior mesenteric arteries by opening smooth muscle inward rectifier K^+ (K_ir) channels and activating β2-adrenergic receptors .

- Blood Pressure Effects : In vivo studies have shown that this compound effectively prevents noradrenaline-induced increases in blood pressure in rat models, suggesting its potential as a treatment for hypertension .

Table 1: Effects of this compound on Blood Pressure in Animal Models

| Study Reference | Model Used | Dose (mg/kg) | Effect on BP |

|---|---|---|---|

| Rat isolated arteries | 10 | Inhibition of contraction induced by NA | |

| Spontaneously hypertensive rats | 2.5 | Decrease in systolic and diastolic BP |

Cancer Research Applications

While this compound does not inhibit cancer cell proliferation directly, it has been shown to affect cellular mechanisms relevant to cancer treatment:

- Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation and migration of vascular smooth muscle cells induced by platelet-derived growth factor-BB .

Table 2: Summary of Cancer Research Findings with this compound

| Study Reference | Cell Line Tested | Concentration (µM) | Observed Effect |

|---|---|---|---|

| H1299 (lung cancer) | 10 | Inhibition of peEF2 phosphorylation | |

| Vascular smooth muscle cells | 10 | Reduced proliferation and migration |

Renal Applications

A recent study highlighted the diuretic effects of this compound in spontaneously hypertensive rats, where it increased renal excretion by modulating sodium transport mechanisms:

- Natriuresis : The compound was shown to increase mRNA and protein expression of angiotensin II type 2 receptors (AT2R), which play a role in sodium reabsorption inhibition .

Table 3: Renal Effects of this compound

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Spontaneously hypertensive rats | Increased urine output and Na^+ excretion |

Conclusion and Future Directions

This compound presents promising applications across various fields, particularly in cardiovascular health and cancer research. Its ability to inhibit eEF2K opens avenues for further exploration in drug development aimed at treating hypertension, heart failure, and potentially inhibiting tumor progression.

Future research should focus on:

- Long-term safety and efficacy studies in diverse animal models.

- Clinical trials to evaluate its therapeutic potential in humans.

- Mechanistic studies to better understand its pharmacodynamics and pharmacokinetics.

Mecanismo De Acción

A-484954 ejerce sus efectos inhibiendo selectivamente la quinasa del factor de elongación eucariótico 2. Esta inhibición previene la fosforilación del factor de elongación eucariótico 2, un paso crítico en la fase de elongación de la síntesis de proteínas. Al bloquear este proceso, this compound interrumpe la síntesis de proteínas, lo que lleva a varios efectos posteriores en las funciones celulares. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la quinasa del factor de elongación eucariótico 2 y los mecanismos reguladores relacionados .

Comparación Con Compuestos Similares

Compuestos Similares

NH125: Otro inhibidor de la quinasa del factor de elongación eucariótico 2 con diferentes perfiles de potencia y selectividad.

Rottlerin: Un compuesto con una actividad de inhibición de la quinasa más amplia, incluida la quinasa del factor de elongación eucariótico 2.

STO-609: Un inhibidor selectivo de la quinasa de la quinasa de la proteína dependiente de calcio/calmodulina, que afecta indirectamente la actividad de la quinasa del factor de elongación eucariótico 2

Unicidad

A-484954 es único en su alta selectividad y potencia como inhibidor de la quinasa del factor de elongación eucariótico 2. Su objetivo específico de esta quinasa lo convierte en una herramienta valiosa para estudiar el papel de la quinasa del factor de elongación eucariótico 2 en varios procesos biológicos y enfermedades. En comparación con otros inhibidores, this compound ofrece un medio más preciso y eficaz para modular la actividad de la quinasa del factor de elongación eucariótico 2 .

Actividad Biológica

A-484954, a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), has garnered attention due to its potential therapeutic applications across various disease states, particularly in cardiovascular and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in animal models, and implications for future research.

This compound acts primarily by inhibiting eEF2K, a kinase that regulates protein synthesis by phosphorylating eEF2. The inhibition of eEF2K leads to increased eEF2 activity, promoting protein synthesis and cellular growth. This mechanism has significant implications for conditions characterized by dysregulated protein synthesis, such as cancer and neurodegenerative diseases.

1.1 Structural Insights

Recent studies have elucidated the structural basis for this compound's inhibition of eEF2K. The compound binds competitively to the ATP-binding site of eEF2K, demonstrating high specificity compared to other kinases. This specificity is critical for minimizing off-target effects and enhancing therapeutic efficacy .

2. Pharmacological Effects

This compound has been shown to exert various pharmacological effects in different experimental models:

2.1 Cardiovascular Effects

- Blood Pressure Regulation : this compound has demonstrated the ability to lower blood pressure in spontaneously hypertensive rats (SHR) through vasorelaxation and diuretic effects. It activates β-adrenergic receptors, leading to decreased diastolic blood pressure (DBP) without significantly affecting systolic blood pressure (SBP) .

- Mechanism of Action : The compound enhances renal blood flow and promotes nitric oxide (NO) production in kidney tissues, which contributes to its diuretic effects .

| Parameter | Effect of this compound |

|---|---|

| Diastolic Blood Pressure | Decrease |

| Systolic Blood Pressure | No significant change |

| Renal Blood Flow | Increase |

| Urinary Sodium Excretion | Increase |

2.2 Neurological Effects

In neurological contexts, this compound has shown potential in mitigating neurodegeneration by enhancing synaptic plasticity through increased protein synthesis mediated by eEF2 activation. This effect is particularly relevant in models of Alzheimer's disease .

3.1 Hypertensive Models

In a study involving SHR, this compound was administered at varying doses (0.1–10 µM), resulting in significant reductions in both SBP and DBP when pretreated with the compound before angiotensin II administration . The findings suggest that this compound not only inhibits hypertension but also promotes cardiac function through β-adrenergic receptor activation.

3.2 Cancer Models

This compound's role in cancer therapy is under investigation due to its ability to inhibit tumor growth by modulating protein synthesis pathways . In vitro studies have indicated that it does not alter total eEF2 levels but significantly reduces phosphorylated eEF2 levels in cancer cell lines.

4. Future Directions

The ongoing research into this compound's biological activity highlights its potential as a therapeutic agent across multiple domains:

- Cancer Therapy : Further exploration into its efficacy against various cancer types could lead to novel treatment strategies.

- Neuroprotection : Investigating its role in neurodegenerative diseases may uncover new avenues for treatment.

- Cardiovascular Health : Its effects on blood pressure regulation and renal function warrant further clinical studies to assess its viability as a therapeutic option for hypertensive patients.

Propiedades

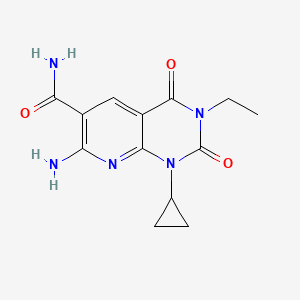

IUPAC Name |

7-amino-1-cyclopropyl-3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWODCHXORCTEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566729 | |

| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142557-61-7 | |

| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142557-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.